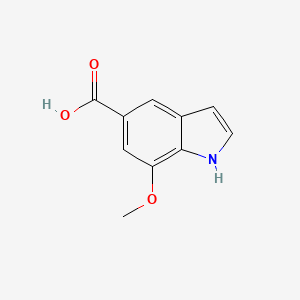
7-甲氧基-1H-吲哚-5-羧酸
描述
7-Methoxy-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The methoxy group at the 7th position and the carboxylic acid group at the 5th position of the indole ring confer unique chemical properties to this compound.
科学研究应用
7-Methoxy-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
One study found that 7-methoxyindole inhibits tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
生化分析
Biochemical Properties
7-Methoxy-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters Additionally, 7-Methoxy-1H-indole-5-carboxylic acid exhibits antioxidant properties, which can protect cells from oxidative stress .
Cellular Effects
7-Methoxy-1H-indole-5-carboxylic acid influences various cellular processes. It has been reported to inhibit the growth of tobacco cells, which can be partially reversed by indole and tryptophan . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress and enhance long-term potentiation (LTP) in neuronal cells, indicating its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of 7-Methoxy-1H-indole-5-carboxylic acid involves several binding interactions with biomolecules. It forms hydrogen bonds with adjacent methoxy groups and NH groups of the indole rings, significantly influencing the spatial arrangement of molecules . These interactions contribute to its enzyme inhibition or activation properties and changes in gene expression. The compound’s ability to inhibit MAO-B is particularly noteworthy, as it can modulate neurotransmitter levels and potentially alleviate symptoms of neurological disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-indole-5-carboxylic acid change over time. The compound demonstrates stability within a pH range of 6-7 and at temperatures up to 50°C . Long-term studies have shown that it can reduce ischemic area size, decrease oxidative stress, and enhance LTP in neuronal cells . These findings suggest that 7-Methoxy-1H-indole-5-carboxylic acid maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-indole-5-carboxylic acid vary with different dosages in animal models. Studies have shown that higher doses can lead to increased inhibition of MAO-B, with greater expression detected in the compound’s hybrids . Excessive dosages may result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
7-Methoxy-1H-indole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and effects on metabolic flux or metabolite levels. For example, it has been shown to inhibit the activity of MAO-B, which plays a role in the metabolism of neurotransmitters . This interaction can influence the levels of various metabolites and contribute to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-indole-5-carboxylic acid within cells and tissues involve several transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, it has been shown to increase the permeability of the endothelial monolayer in an in vitro blood-brain barrier (BBB) model, suggesting its potential to cross the BBB and exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-indole-5-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, the formation of cyclic dimers via hydrogen bonds between 7-Methoxy-1H-indole-5-carboxylic acid molecules can influence its spatial arrangement and interactions with other biomolecules .
准备方法
The synthesis of 7-Methoxy-1H-indole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available indole derivatives.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through electrophilic substitution reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反应分析
7-Methoxy-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
相似化合物的比较
7-Methoxy-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:
5-Methoxyindole-2-carboxylic acid: Known for its anticancer properties.
7-Methoxyindole: Studied for its effects on cell growth.
Indole-5-carboxylic acid: Used in the synthesis of electroactive polymers.
The unique combination of the methoxy and carboxylic acid groups in 7-Methoxy-1H-indole-5-carboxylic acid distinguishes it from these similar compounds, providing distinct chemical and biological properties.
属性
IUPAC Name |
7-methoxy-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-5-7(10(12)13)4-6-2-3-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQIVHLJHKUFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287851 | |
| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180623-99-8 | |
| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180623-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


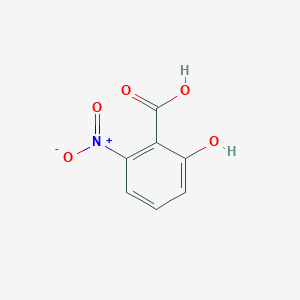
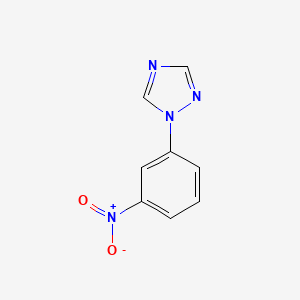
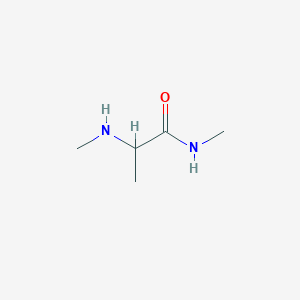
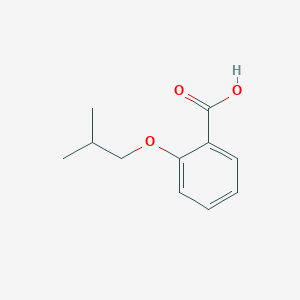
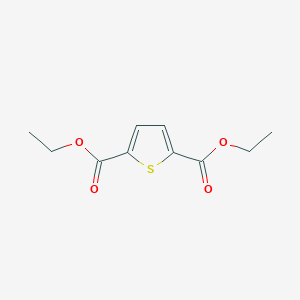

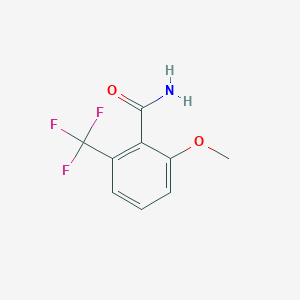
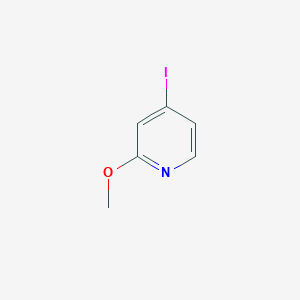
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)


![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)


